

# Efficacy of Sorbitan monooctadecanoate versus other non-ionic surfactants in drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sorbitan monooctadecanoate

Cat. No.: B10781299 Get Quote

# A Comparative Guide to Sorbitan Monostearate in Drug Delivery

Sorbitan monostearate, also known as Span 60, is a widely utilized non-ionic surfactant in the pharmaceutical sciences.[1] Its biocompatibility, biodegradability, and low toxicity make it an attractive excipient for various drug delivery systems.[2] Non-ionic surfactants are crucial for forming vesicular systems like niosomes, which can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability and controlling their release.[3][4][5] This guide provides an objective comparison of the efficacy of Sorbitan monostearate against other common non-ionic surfactants, supported by experimental data, to aid researchers in formulation development.

## **Comparative Efficacy of Surfactants**

The choice of surfactant significantly impacts the physicochemical properties of drug delivery systems, including encapsulation efficiency, particle size, stability, and drug release profile. Sorbitan monostearate's efficacy is often attributed to its low hydrophilic-lipophilic balance (HLB) value of 4.7, its long saturated alkyl chain (C18), and its high phase transition temperature, which contribute to forming more rigid and stable vesicle membranes.[1][6]

## **Encapsulation Efficiency (EE %)**

Encapsulation efficiency is a critical parameter that measures the percentage of the drug successfully entrapped within the nanocarrier. Surfactants with lower HLB values, like Span 60,







generally exhibit higher encapsulation efficiencies, particularly for lipophilic drugs, because they are more lipophilic and can form more stable vesicles.[7]



| Drug        | Formulation<br>Type              | Surfactant                            | Surfactant:<br>Cholesterol<br>Ratio     | Encapsulati<br>on<br>Efficiency<br>(%)      | Reference |
|-------------|----------------------------------|---------------------------------------|-----------------------------------------|---------------------------------------------|-----------|
| Etoricoxib  | Niosomes                         | Sorbitan<br>Monostearate<br>(Span 60) | Not Specified                           | 96.40%                                      | [8]       |
| Etoricoxib  | Niosomes                         | Polysorbate<br>80 (Tween<br>80)       | Not Specified                           | Not specified,<br>but lower<br>than Span 60 | [8]       |
| Simvastatin | Niosomes                         | Sorbitan<br>Monostearate<br>(Span 60) | 2:1                                     | 85.72 ± 2.10%                               | [9]       |
| Simvastatin | Niosomes                         | Sorbitan<br>Monooleate<br>(Span 80)   | Not Specified                           | 81.44 ±<br>3.83%                            | [9]       |
| Gallic Acid | Niosomes                         | Sorbitan<br>Monostearate<br>(Span 60) | 1:1                                     | 82.3 ± 4.1%                                 | [2]       |
| Gallic Acid | Niosomes                         | Polysorbate<br>60 (Tween<br>60)       | 1:1                                     | 91.2 ± 3.2%                                 | [2]       |
| Gallic Acid | Niosomes                         | Span 60 /<br>Tween 60 Mix             | 0.5:0.5<br>(relative to 1<br>part Chol) | 88.5 ± 2.5%                                 | [2]       |
| Zidovudine  | Niosomes<br>(Film<br>Hydration)  | Sorbitan<br>Monostearate<br>(Span 60) | 3:1                                     | 81.4%                                       | [10]      |
| Zidovudine  | Niosomes<br>(Ether<br>Injection) | Sorbitan<br>Monostearate<br>(Span 60) | 3:1                                     | 82.5%                                       | [10]      |



Sorbitan

Cyclosporine Niosomes Monostearate 2.2:1  $93.2 \pm 2.5\%$  [11] (Span 60)

## Particle Size and Polydispersity Index (PDI)

Vesicle size and uniformity (measured by PDI) are crucial for determining the in vivo fate of drug carriers. Generally, surfactants with longer alkyl chains and smaller hydrophilic head groups, such as Span 60, tend to form larger vesicles compared to their shorter-chain counterparts.[7] However, formulation methods and other components like cholesterol play a significant role. A PDI value below 0.35 is generally considered acceptable for a uniform particle size distribution.[2]



| Drug             | Formulati<br>on Type | Surfactan<br>t                            | Surfactan<br>t:Cholest<br>erol Ratio       | Particle<br>Size (nm) | PDI              | Referenc<br>e |
|------------------|----------------------|-------------------------------------------|--------------------------------------------|-----------------------|------------------|---------------|
| Simvastati<br>n  | Niosomes             | Sorbitan<br>Monostear<br>ate (Span<br>60) | 2:1                                        | 225.40                | 0.153            | [9]           |
| Simvastati<br>n  | Niosomes             | Sorbitan<br>Monooleat<br>e (Span<br>80)   | Not<br>Specified                           | 261.4                 | 0.167            | [9]           |
| Gallic Acid      | Niosomes             | Sorbitan<br>Monostear<br>ate (Span<br>60) | 1:1                                        | 148 ± 11.2            | 0.21 ± 0.04      | [2]           |
| Gallic Acid      | Niosomes             | Polysorbat<br>e 60<br>(Tween 60)          | 1:1                                        | 276 ± 9.8             | 0.35 ± 0.08      | [2]           |
| Gallic Acid      | Niosomes             | Span 60 /<br>Tween 60<br>Mix              | 0.5:0.5<br>(relative to<br>1 part<br>Chol) | 80 ± 5.6              | 0.18 ± 0.02      | [2]           |
| Etoricoxib       | Niosomes             | Sorbitan<br>Monostear<br>ate (Span<br>60) | Not<br>Specified                           | 463.7                 | Not<br>Specified | [8]           |
| Cyclospori<br>ne | Niosomes             | Sorbitan<br>Monostear<br>ate (Span<br>60) | 2.2:1                                      | 180.5 ±<br>11.16      | 0.156            | [11]          |

# In Vitro Drug Release



Sorbitan monostearate-based niosomes often provide a sustained or prolonged drug release pattern.[9] The rigid and less permeable membrane formed by Span 60, due to its saturated alkyl chain, slows down drug leakage compared to unsaturated surfactants like Span 80 or more hydrophilic surfactants like Tweens.

| Drug        | Formulation<br>Type | Surfactant                            | Key Release<br>Finding                                                | Reference |
|-------------|---------------------|---------------------------------------|-----------------------------------------------------------------------|-----------|
| Etoricoxib  | Niosomes            | Sorbitan<br>Monostearate<br>(Span 60) | 95.14% release<br>in 12 hours                                         | [8]       |
| Gallic Acid | Niosomes            | Sorbitan<br>Monostearate<br>(Span 60) | Biphasic release,<br>58% released in<br>the first 12 hours            | [2]       |
| Simvastatin | Niosomes            | Sorbitan<br>Monostearate<br>(Span 60) | Provided a more desired sustained release pattern compared to Span 80 | [9]       |

### **Zeta Potential**

Zeta potential is an indicator of the surface charge of the vesicles and predicts their stability in suspension. High absolute zeta potential values (e.g., > |30| mV) suggest good stability due to electrostatic repulsion between particles, preventing aggregation.[2] Niosomes are typically formulated with non-ionic surfactants and thus possess a slight negative charge.



| Drug        | Formulation<br>Type | Surfactant                            | Surfactant:<br>Cholesterol<br>Ratio     | Zeta<br>Potential<br>(mV) | Reference |
|-------------|---------------------|---------------------------------------|-----------------------------------------|---------------------------|-----------|
| Etoricoxib  | Niosomes            | Sorbitan<br>Monostearate<br>(Span 60) | Not Specified                           | -80.5                     | [8]       |
| Gallic Acid | Niosomes            | Sorbitan<br>Monostearate<br>(Span 60) | 1:1                                     | -9.7 ± 1.2                | [2]       |
| Gallic Acid | Niosomes            | Polysorbate<br>60 (Tween<br>60)       | 1:1                                     | -4.6 ± 0.8                | [2]       |
| Gallic Acid | Niosomes            | Span 60 /<br>Tween 60 Mix             | 0.5:0.5<br>(relative to 1<br>part Chol) | -7.3 ± 1.5                | [2]       |

## **Experimental Protocols**

The data presented in this guide are derived from standard methodologies used in nanoparticle characterization. Below are detailed protocols for key experiments.

## **Preparation of Niosomes by Thin Film Hydration**

The thin film hydration technique is one of the most common and straightforward methods for preparing niosomes.[12]

#### Methodology:

- Dissolution: The non-ionic surfactant (e.g., Sorbitan monostearate) and cholesterol are
  accurately weighed and dissolved in a suitable organic solvent or solvent mixture (e.g.,
  chloroform, methanol, or a combination) in a round-bottom flask.[2] The drug to be
  encapsulated is also added at this stage.
- Film Formation: The organic solvent is slowly evaporated under reduced pressure using a rotary evaporator. This process leaves a thin, dry film of the surfactant-cholesterol-drug



mixture on the inner wall of the flask. The temperature should be kept above the phase transition temperature of the surfactant.

- Hydration: The dried film is hydrated with an aqueous phase (e.g., phosphate-buffered saline
  or pure water) by gentle agitation or rotation of the flask.[12] This step is performed at a
  temperature above the surfactant's transition temperature, leading to the self-assembly of
  surfactants into vesicular niosomes.
- Size Reduction: The resulting niosomal suspension often consists of large, multilamellar vesicles. To achieve smaller, more uniform vesicles, the suspension is typically subjected to size reduction techniques such as sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes.

## **Determination of Encapsulation Efficiency**

This protocol determines the amount of drug successfully entrapped in the niosomes versus the amount that remains free in the aqueous medium.

Methodology (Separation of Free Drug):

- Separation: The niosomal dispersion is centrifuged at high speed (e.g., 12,000-20,000 x g) for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C).[13] This process pellets the niosomes, separating them from the supernatant which contains the unencapsulated, free drug. Other separation methods include dialysis and gel filtration chromatography.[14]
- Quantification: The amount of free drug in the supernatant is quantified using a suitable analytical technique, such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]
- Calculation: The encapsulation efficiency (EE%) is calculated using the following formula:[13]
   EE (%) = [(Total Drug Amount Amount of Free Drug in Supernatant) / Total Drug Amount] x
   100

## In Vitro Drug Release Study



This experiment evaluates the rate and extent of drug release from the niosomes over time in a simulated physiological environment.

Methodology (Dialysis Bag Method):

- Preparation: A known volume of the niosomal dispersion is placed into a dialysis bag with a
  specific molecular weight cut-off (MWCO).[15] The MWCO is chosen to be permeable to the
  drug molecules but not to the larger niosomes.
- Release Medium: The sealed dialysis bag is submerged in a vessel containing a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous, gentle stirring.[13][15]
- Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn for analysis.[13] An equal volume of fresh, pre-warmed release medium is added back to the vessel to maintain a constant volume (sink conditions).
- Analysis: The concentration of the released drug in the collected samples is determined
  using an appropriate analytical method like HPLC or UV-Vis spectroscopy.[13] The
  cumulative percentage of drug released is then plotted against time.

# **Visualized Workflows and Pathways**





Click to download full resolution via product page

Caption: Workflow for niosome preparation by the thin film hydration method.





Click to download full resolution via product page

Caption: Conceptual pathway of niosome cellular uptake via endocytosis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Non-ionic surfactant: Significance and symbolism [wisdomlib.org]
- 2. Span 60/Cholesterol Niosomal Formulation as a Suitable Vehicle for Gallic Acid Delivery with Potent In Vitro Antibacterial, Antimelanoma, and Anti-Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Effect of different types of surfactants on the physical properties and stability of carvedilol nano-niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances of Non-Ionic Surfactant Vesicles (Niosomes) and Their Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional Evaluation of Niosomes Utilizing Surfactants in Nanomedicine Applications PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and Evaluation of Etoricoxib Niosomes by Thin Film Hydration Technique and Ether Injection Method 2017-2018 Nano Biomedicine and Engineering [nanobe.org]
- 9. ijpsr.com [ijpsr.com]
- 10. Effect of surfactant-cholesterol ratio on zidovudine niosomes [wisdomlib.org]
- 11. Tailored Non-ionic Surfactant Vesicles of Cyclosporine for the Treatment of Psoriasis: Formulation, Ex-Vivo and In-Vivo Investigation-Application of Box-Behnken Design | Advanced Materials Science and Technology [ojs.omniscient.sg]
- 12. researchgate.net [researchgate.net]
- 13. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To Measure The Efficiency Of Drug Packaging? CD Bioparticles Blog [cd-bioparticles.net]
- 15. rsc.org [rsc.org]



 To cite this document: BenchChem. [Efficacy of Sorbitan monooctadecanoate versus other non-ionic surfactants in drug delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10781299#efficacy-of-sorbitan-monooctadecanoate-versus-other-non-ionic-surfactants-in-drug-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com